2-Carboxyethyl-bromo-choline Ester, Chloride Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

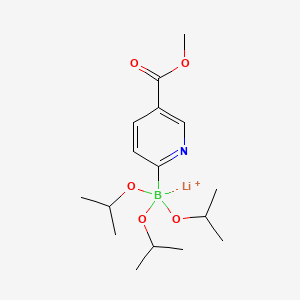

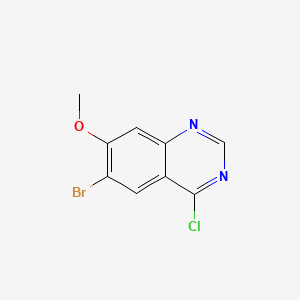

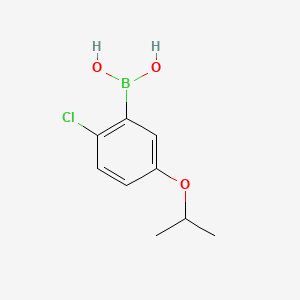

2-Carboxyethyl-bromo-choline Ester, Chloride Salt is a chemical compound with the molecular formula C8H17BrClNO2 and a molecular weight of 274.58 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt is represented by the formula C8H17BrClNO2 . The InChI representation is InChI=1S/C8H17BrNO2.ClH/c1-10(2,3)6-7-12-8(11)4-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis

2-Carboxyethyl-bromo-choline Ester, Chloride Salt is a solid substance . It is soluble in ethanol, methanol, and water . It should be stored at -20° C . The melting point is between 65-72°C (lit.) .Aplicaciones Científicas De Investigación

Degradation and Stability of Deep-Eutectic Solvents

Research on the degradation of deep-eutectic solvents based on choline chloride and carboxylic acids has highlighted the thermal and long-term stability concerns of these solvents. The esterification reaction between the carboxylic acid and alcohol moiety of choline chloride is a significant pathway for degradation, which can compromise the solvent's applicability in various chemical processes (Rodriguez et al., 2019).

Ester Hydrolysis and Ionic Conversion

Studies on the hydrolysis of ester functional groups in [2-(acryloyloxy)ethyl]trialkylammonium chloride have shown rapid conversion under basic conditions, transforming the cationic units into anionic acrylate salt monomer residues. This transformation is crucial for understanding the chemical behavior of these compounds in various pH environments (Fehervari, 2002).

Synthesis and Catalysis

The catalytic roles of choline chloride-based systems in synthesis reactions have been extensively studied. For example, choline chloride·2ZnCl2 has been used for the liquid–liquid biphasic synthesis of long-chain wax esters, showcasing the advantages of both homogeneous and heterogeneous catalysis with high product yield (Sunitha et al., 2007). Additionally, choline chloride·2CrCl3·6H2O has been identified as an efficient catalyst for esterification of formic and acetic acid at room temperature, highlighting its potential in green chemistry applications (Cao et al., 2016).

Green Chemistry and Solvent Applications

The adoption of choline chloride-based deep eutectic solvents (DES) in green chemistry is notable for their use as solvents in reactions and extractions. These solvents offer advantages such as low toxicity, biodegradability, and cost-effectiveness, making them suitable for various applications, including the synthesis of primary amides from aldehydes and from nitriles (Patil et al., 2014).

Propiedades

IUPAC Name |

2-(3-bromopropanoyloxy)ethyl-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrNO2.ClH/c1-10(2,3)6-7-12-8(11)4-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSHSOYSOPTAKR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCBr.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747295 |

Source

|

| Record name | 2-[(3-Bromopropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxyethyl-bromo-choline Ester, Chloride Salt | |

CAS RN |

1219417-69-2 |

Source

|

| Record name | 2-[(3-Bromopropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)

![[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid](/img/structure/B567264.png)